Inarigivir Ammonium: A Technical Guide to its Dual Mechanism of Action in Hepatitis B Virus Inhibition
Inarigivir Ammonium: A Technical Guide to its Dual Mechanism of Action in Hepatitis B Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inarigivir ammonium (formerly SB 9200) is an investigational small molecule nucleic acid hybrid that has demonstrated a dual mechanism of action against the Hepatitis B virus (HBV). As a potent agonist of the innate immune sensors RIG-I and NOD2, Inarigivir stimulates an endogenous antiviral response. Concurrently, it exerts a direct antiviral effect by interfering with viral replication processes. This document provides a comprehensive technical overview of Inarigivir's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways. Although the clinical development of Inarigivir for HBV was halted due to safety concerns, a thorough understanding of its mode of action remains valuable for the ongoing development of novel HBV therapeutics.[1][2][3]
Core Mechanism of Action: Dual Antiviral Strategy
Inarigivir ammonium employs a two-pronged attack on HBV: activation of the host's innate immune system and direct inhibition of viral replication.[3][4][5] This dual functionality positions it as both an immunomodulatory and a direct-acting antiviral agent.
Immunomodulatory Action: Activation of Innate Immune Signaling
Inarigivir is a synthetic dinucleotide that acts as an agonist for two key pattern recognition receptors (PRRs): Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][6]
-
RIG-I Pathway Activation: Upon binding to the helicase domain of RIG-I in the cytoplasm of hepatocytes, Inarigivir induces a conformational change that exposes the caspase activation and recruitment domains (CARDs). These domains then interact with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade. This cascade involves the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB). Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the establishment of an antiviral state within the host cell and the activation of a broader immune response.
-
NOD2 Pathway Activation: Inarigivir also activates the cytosolic PRR NOD2. This leads to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2), which activates the NF-κB signaling pathway. This activation contributes to the overall pro-inflammatory and antiviral cytokine response initiated by Inarigivir.
Direct Antiviral Action
In addition to its immunomodulatory effects, Inarigivir has been shown to directly interfere with HBV replication.[3][4][5] This direct activity is thought to occur at the level of pregenomic RNA (pgRNA) encapsidation and reverse transcription.[4][5] By inhibiting the proper packaging of pgRNA into viral capsids, Inarigivir prevents the subsequent conversion of pgRNA into HBV DNA, a critical step in the viral lifecycle.
Signaling Pathways and Experimental Workflows
Inarigivir-Induced Innate Immune Signaling Pathways
Caption: Inarigivir-induced RIG-I and NOD2 signaling pathways.
Experimental Workflow for Assessing Innate Immune Activation
Caption: Workflow for Luciferase Reporter Assay.
Experimental Workflow for Assessing HBV pgRNA Encapsidation Inhibition
Caption: Workflow for pgRNA Encapsidation Assay.
Quantitative Data Summary
Preclinical Antiviral Activity
| Model System | Parameter | Inarigivir Effect | Reference |
| HBV Transgenic Mice | Liver HBV DNA | Significant reduction with 100 mg/kg/day | [1] |
| HCV Replicon System (Genotype 1a) | EC50 | 2.2 µM | [7] |
| HCV Replicon System (Genotype 1b) | EC50 | 1.0 µM | [7] |
Clinical Trial Data (ACHIEVE Trial - 12 Weeks Monotherapy)
| Dose | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | HBsAg Response (>0.5 log10 reduction) | Reference |
| 25 mg | 0.61 | -0.39 | Not explicitly stated for this cohort | [3] |
| 50 mg | 0.74 (overall), 1.05 (HBeAg-), 0.61 (HBeAg+) | 0.95 | 1 patient (HBeAg+) | [2] |
| 100 mg | 1.0 (overall), 2.26 (HBeAg-), 0.55 (HBeAg+) | 0.6 (HBeAg+), 1.4 (HBeAg-) | 3 patients | [6][8] |
| 200 mg | 1.58 (maximal reduction of 3.26) | Paralleled DNA reduction | Part of the 22% overall response | [3][9] |
| Placebo | 0.04 | -0.15 | Not observed | [3] |
Experimental Protocols
RIG-I and NOD2 Activation Assay (Luciferase Reporter Assay)
This protocol describes a common method to quantify the activation of RIG-I and NOD2 signaling pathways.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with the following plasmids:
-
An expression vector for human RIG-I or NOD2.
-
A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB or ISRE promoter.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of Inarigivir ammonium. Include a vehicle-only control.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log of Inarigivir concentration to generate a dose-response curve and calculate the EC50 value.
-
HBV pgRNA Encapsidation Assay (RT-qPCR-based)
This protocol outlines a method to quantify the amount of pgRNA packaged into HBV capsids.
-
Cell Culture and Treatment:
-
Plate HBV-producing cells, such as HepG2.2.15, in multi-well plates.
-
Treat the cells with a range of Inarigivir concentrations for 48-72 hours.
-
-
Capsid Isolation and RNA Extraction:
-
Lyse the cells and treat the lysate with nuclease to degrade any non-encapsidated nucleic acids.
-
Immunoprecipitate the intact HBV core particles using an anti-HBc antibody.
-
Extract the RNA from the immunoprecipitated capsids.
-
-
Quantification of pgRNA:
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for HBV pgRNA.
-
-
Data Analysis:
-
Normalize the pgRNA levels to a housekeeping gene or total protein concentration.
-
Calculate the percent inhibition of pgRNA encapsidation at each Inarigivir concentration relative to the vehicle control and determine the IC50 value.
-
Clinical Development and Future Directions
The clinical development of Inarigivir for the treatment of chronic hepatitis B was advanced to Phase 2b trials (CATALYST trials). However, the program was discontinued due to unexpected serious adverse events, including one patient death.[1][2][3] Despite this setback, the clinical data from the ACHIEVE trial demonstrated a dose-dependent reduction in HBV DNA and HBV RNA, as well as a notable HBsAg response in a subset of patients.[2][3][6][8][9]
The dual mechanism of action of Inarigivir, combining innate immune stimulation with direct antiviral activity, represents a promising strategy for achieving a functional cure for HBV. The insights gained from the study of Inarigivir's mechanism of action continue to inform the development of next-generation immunomodulators and direct-acting antivirals for HBV. Future research may focus on developing compounds with a similar dual mechanism but an improved safety profile. The STING (Stimulator of Interferon Genes) pathway, another key innate immune sensing pathway, is also being explored as a therapeutic target for HBV, although there is no direct evidence to suggest that Inarigivir modulates this pathway.[3]
Conclusion
Inarigivir ammonium is a RIG-I and NOD2 agonist with a dual mechanism of action against HBV, involving both the stimulation of an innate immune response and the direct inhibition of viral replication. Preclinical and clinical studies have demonstrated its ability to reduce viral markers, including HBV DNA, HBV RNA, and HBsAg. Although its clinical development was halted, the scientific understanding of its mechanism of action provides a valuable foundation for the development of future HBV therapies aimed at achieving a functional cure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spring Bank Pharmaceuticals Announces Positive Top-Line Results from the Second Cohort of Part A of the Phase II ACHIEVE Trial - BioSpace [biospace.com]
- 3. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]
- 5. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. HKU Scholars Hub: Ascending dose cohort study of inarigivir - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
